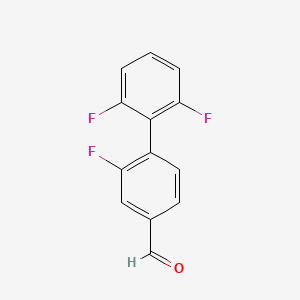

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

Description

Historical Context of Fluorinated Aromatic Aldehydes

The development of fluorinated aromatic aldehydes traces its origins to breakthroughs in organofluorine chemistry. Early work by Frédéric Swarts in 1898 demonstrated halogen exchange reactions to synthesize benzotrichloride derivatives with SbF₃, laying groundwork for side-chain fluorination. Alexander Borodin’s 1862 nucleophilic fluoride substitution marked the first intentional synthesis of organofluorine compounds, while the Schiemann reaction (1927) enabled aromatic fluorination via diazonium tetrafluoroborates. Gottlieb’s 1936 halogen exchange method using KF further advanced fluoroarene synthesis.

Modern advances include hypervalent iodine reagents (e.g., TolIF₂) for benzylic fluorination and palladium-catalyzed C–H activation strategies for regioselective fluorination. Fluorinated benzaldehydes like 4-fluorobenzaldehyde emerged as critical intermediates, with applications ranging from PET radiotracers to liquid crystal displays.

Table 1: Key Milestones in Fluorinated Aromatic Aldehyde Synthesis

Molecular Significance of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

This compound (C₁₃H₇F₃O; MW 236.19) features a biaryl scaffold with three fluorine atoms: two on the 2,6-positions of one phenyl ring and one on the 3-position of the benzaldehyde moiety. Key structural attributes include:

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene rings, directing electrophilic substitution to the 4-position of the benzaldehyde ring.

- Conformational Rigidity : The 2,6-difluorophenyl group imposes steric constraints, favoring planar geometries that enhance π-conjugation.

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while fluorine atoms facilitate SNAr reactions at activated positions.

Table 2: Structural Features vs. Reactivity

Overview of Polyfluorinated Biaryl Compounds

Polyfluorinated biaryls like this compound exhibit unique properties due to fluorine’s electronegativity and small atomic radius:

- Thermal Stability : C–F bonds (485 kJ/mol) enhance thermal resilience compared to C–H analogs.

- Electronic Tuning : Fluorine substituents lower HOMO/LUMO levels, improving charge transport in organic semiconductors.

- Applications :

Table 3: Applications of Polyfluorinated Biaryls

Research Importance in Organofluorine Chemistry

This compound exemplifies three critical research frontiers:

- Synthetic Methodology :

- Functional Materials :

- Pharmaceutical Intermediates :

Critical Challenge : Regioselective fluorination at the 3-position of benzaldehyde remains nontrivial, often requiring directed C–H activation or multistep sequences. Recent advances in sigmatropic dearomatization/defunctionalization sequences show promise for accessing such motifs.

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-2-1-3-11(15)13(10)9-5-4-8(7-17)6-12(9)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXCZAXSVNIHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atoms at the desired positions on the aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid.

Reduction: 4-(2,6-Difluorophenyl)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique fluorinated structure can facilitate the development of novel compounds with enhanced properties. For instance, it has been used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to modify biological activity through fluorination.

Research has indicated that 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde exhibits significant biological activity. It has been investigated for its potential as an antifungal agent, with studies showing that derivatives of this compound can inhibit cell growth in various fungal strains with IC50 values ranging from 48.9 μM to 57.7 μM .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceutical agents. For example, it has been implicated in the development of drugs targeting conditions such as ischemic heart disease and inflammation . The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability in drug candidates.

Case Study 1: Antifungal Activity

A study focused on the functionalization of chalcone scaffolds demonstrated that derivatives containing this compound exhibited potent antifungal properties against Candida albicans. The results indicated that modifications to the substituents on the phenyl ring significantly affected antifungal potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Inhibition of Carboxylesterases

Another research effort investigated the inhibition of mammalian carboxylesterases by fluorinated compounds including this compound. The study found that certain analogs showed promising inhibitory activity with Ki values as low as 3 nM, indicating potential therapeutic applications in managing diseases involving these enzymes .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The electron-withdrawing nature of fluorine can stabilize negative charges and enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Key Features:

- Structure : The aldehyde group (–CHO) at position 1 of the benzene ring is flanked by fluorine at position 3 and a 2,6-difluorophenyl group at position 4.

- Synthetic Utility : Fluorinated benzaldehydes are critical intermediates in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance metabolic stability and bioavailability .

- Applications : This compound may serve as a precursor in synthesizing kinase inhibitors or antimicrobial agents, leveraging fluorine’s role in modulating biological activity.

Comparison with Similar Compounds

A structurally related compound, 4-[(2,6-difluorophenyl)methoxy]-3-methoxybenzaldehyde (CAS: 819075-84-8), provides a basis for comparison. Below is a detailed analysis of their differences and implications:

Table 1: Structural and Functional Comparison

| Parameter | 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde | 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde |

|---|---|---|

| Molecular Formula | C₁₃H₇F₃O | C₁₅H₁₂F₂O₃ |

| Molecular Weight | 236.19 g/mol | 278.25 g/mol |

| Substituents | –F (position 3), –C₆H₃F₂ (position 4) | –OCH₃ (position 3), –OCH₂C₆H₃F₂ (position 4) |

| Electronic Effects | Electron-withdrawing (–F) | Electron-donating (–OCH₃) and mixed effects (–OCH₂C₆H₃F₂) |

| Reactivity | High aldehyde electrophilicity due to –F | Reduced aldehyde reactivity due to –OCH₃ deactivation |

| Lipophilicity (LogP)* | ~2.8 (estimated) | ~3.5 (estimated) |

*Estimated using fragment-based methods.

Key Differences:

Substituent Effects :

- The target compound’s fluorine substituents enhance electrophilicity at the aldehyde group, favoring nucleophilic addition reactions. In contrast, the methoxy groups in CAS 819075-84-8 decrease electrophilicity via electron donation, slowing such reactions .

- The 2,6-difluorophenyl group in both compounds contributes to steric hindrance, but its attachment via an ether linkage (–OCH₂–) in CAS 819075-84-8 increases molecular flexibility compared to the direct aryl linkage in the target compound.

Fluorine’s electronegativity in the target compound may enhance thermal stability and resistance to oxidative degradation.

Biological Relevance :

- Fluorinated aldehydes like the target compound are prioritized in drug discovery for their ability to resist metabolic oxidation. Methoxy-containing analogs (e.g., CAS 819075-84-8) are less common in this context due to susceptibility to demethylation .

Research Findings:

- Synthetic Pathways : The target compound is typically synthesized via Suzuki-Miyaura coupling or Friedel-Crafts acylation, whereas CAS 819075-84-8 requires etherification steps, increasing synthetic complexity .

- Spectroscopic Data : NMR studies show downfield shifts for the aldehyde proton in the target compound (δ ~10.2 ppm) compared to δ ~9.8 ppm in CAS 819075-84-8, reflecting fluorine’s stronger electron-withdrawing effect .

Biological Activity

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fluorine substitutions, which can enhance its reactivity and biological interactions compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism that may involve:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, often involving the activation of caspases and changes in mitochondrial membrane potential.

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it may induce significant morphological changes in cancer cells and trigger apoptotic markers such as phosphatidylserine externalization and DNA fragmentation .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Effects on Prostate Cancer Cells (PC-3) : A study evaluated the effects of this compound on PC-3 cells. The results demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through intrinsic pathways involving caspase activation. Notably, it did not significantly alter the cell cycle distribution or levels of key regulatory proteins like p21 and cyclin D1 .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that treatment with this compound led to increased levels of p53, a critical tumor suppressor protein associated with cellular stress responses. The study also noted an increase in reactive oxygen species (ROS), which are known to play a role in apoptosis .

The biochemical properties of this compound include:

- Stability : The compound exhibits stability under specific conditions but may degrade over time, affecting its long-term efficacy.

- Transport Mechanisms : It is suggested that the compound utilizes specific transporters for cellular uptake, which is crucial for its biological activity.

- Metabolic Pathways : The compound undergoes biotransformation through oxidation and reduction reactions, leading to various metabolites that may also exhibit biological activity .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde, and what purification techniques are recommended?

- Methodological Answer : The compound is synthesized via condensation reactions using fluorinated benzaldehyde precursors. For example, analogous fluorobenzaldehydes react with t-butylhydroxylamine to form nitrone derivatives, followed by HPLC purification (>98% purity) . Column chromatography is also effective, as shown in sulfonamide derivative syntheses using fluorinated intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer : High-resolution ¹H/¹⁹F NMR and MS are critical for structural confirmation. Purity assessment via HPLC is recommended, as used for fluorinated PBN derivatives . X-ray crystallography resolves stereochemistry in triazole analogs .

Q. What precautions are necessary for handling and storage?

- Methodological Answer : Store at 2–8°C under inert atmosphere to prevent degradation, as demonstrated for related compounds like PIM-447 dihydrochloride . Avoid light/moisture and monitor purity regularly via HPLC .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and reactivity of this benzaldehyde in cross-coupling reactions?

- Methodological Answer : Fluorine's electron-withdrawing nature alters ring electron density, affecting regioselectivity in reactions like Suzuki-Miyaura couplings. Trifluoromethyl-substituted analogs show steric hindrance and enhanced aldehyde electrophilicity . Use DFT modeling to predict reactivity trends.

Q. How is this compound utilized in kinase inhibitor design, and how are structure-activity relationships (SAR) evaluated?

- Methodological Answer : It serves as a building block for pharmacophores in BRAF/HDAC dual inhibitors. SAR studies involve substituent variation, enzymatic assays (e.g., IC₅₀ determination), and cellular viability tests .

Q. What computational tools aid in predicting reactivity and synthetic pathways for its derivatives?

- Methodological Answer : DFT calculations (e.g., Gaussian, ORCA) model transition states for reactions like electrophilic substitution. Fukui indices identify reactivity hotspots .

Q. What challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : Fluorine's isotopic patterns complicate MS detection. Optimize LC-MS with ESI and use orthogonal methods like ¹⁹F NMR or GC-MS for halogenated byproducts .

Key Research Findings

- Fluorine positioning significantly impacts electronic and steric properties, influencing reactivity in medicinal chemistry applications .

- HPLC and column chromatography are gold standards for purification, ensuring high yields and purity .

- Stability studies emphasize cold storage and inert conditions to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.